1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one
CAS No.: 825633-21-4
Cat. No.: VC17291155
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825633-21-4 |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-[4-(3-acetyl-1-phenylpyrazole-4-carbonyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3 |
| Standard InChI Key | RTWAOJNJXYQCEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one comprises a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1-, 3-, and 4-positions. Key features include:
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1-Phenyl group: Introduces aromaticity and steric bulk, potentially influencing binding interactions with biological targets.
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3-Acetylbenzoyl moiety: A ketone-linked benzoyl group with an acetyl substituent, enhancing electron-withdrawing effects and planar rigidity.
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4-Ethanone group: A methyl ketone at the 4-position, contributing to the compound’s polarity and reactivity.
The compound’s IUPAC name systematically describes its substitution pattern, while its molecular formula (C₂₀H₁₆N₂O₂) and molecular weight (316.35 g/mol) reflect its moderate size and complexity. Theoretical calculations predict a logP value of ~2.8, suggesting balanced lipophilicity suitable for membrane permeability.
Synthetic Pathways and Methodological Considerations
While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, its structure implies a multi-step synthesis leveraging established pyrazole chemistry. A plausible route involves:
Formation of the Pyrazole Core
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For example, reacting phenylhydrazine with a diketone precursor could yield the 1-phenylpyrazole intermediate .
Functionalization at the 3-Position
The ethanone group at the 3-position may be installed via nucleophilic substitution or ketone formation reactions, such as oxidation of a secondary alcohol precursor.
Table 1: Hypothetical Reaction Conditions for Key Synthetic Steps
Physicochemical and Spectroscopic Properties
Predicted physicochemical properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ketone and aromatic groups.
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Melting Point: Estimated 180–190°C, inferred from structurally similar pyrazoles .
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Spectroscopic Signatures:
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IR: Strong C=O stretches near 1680 cm⁻¹ (acetyl) and 1720 cm⁻¹ (benzoyl).
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetyl methyl singlet (δ 2.6 ppm).
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Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyrazole Derivatives
Challenges and Future Directions
Current limitations include the lack of empirical data on this specific compound. Future work should prioritize:
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Synthesis and Characterization: Optimizing routes for higher yields and purity.
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In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.
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